

clozapine hydrochloride molecular structure and properties

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Compound of Interest

Compound Name: Clozapine hydrochloride

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An In-depth Technical Guide to the Molecular Structure and Properties of **Clozapine Hydrochloride**

Introduction

Clozapine is an atypical antipsychotic medication that is a cornerstone in the management of treatment-resistant schizophrenia and in reducing the risk of suicidal behavior in patients with schizophrenia or schizoaffective disorder.[1][2] Classified as a tricyclic dibenzodiazepine, its unique pharmacological profile distinguishes it from first-generation antipsychotics, notably its lower propensity to cause extrapyramidal side effects.[3][4] This guide provides a detailed examination of the molecular structure, physicochemical properties, and pharmacological characteristics of **clozapine hydrochloride**, intended for researchers, scientists, and professionals in drug development.

Molecular Structure

Clozapine hydrochloride is the hydrochloride salt of clozapine. The core structure is a dibenzodiazepine ring system.

- Chemical Name: 8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][3][5]diazepine monohydrochloride.[6]
- IUPAC Name: 3-chloro-6-(4-methylpiperazin-1-yl)-11H-benzo[b][3][5]benzodiazepine;hydrochloride.[6]

The structural formula and identifiers are summarized in the table below.

| Identifier | Value |
|-------------------|--|
| Molecular Formula | C ₁₈ H ₂₀ Cl ₂ N ₄ [6] |
| CAS Number | 54241-01-9[6] |
| InChI | InChI=1S/C18H19ClN4.ClH/c1-22-8-10-23(11-9-22)18-14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)21-18;/h2-7,12,20H,8-11H2,1H3;1H[6] |
| InChIKey | ARWPDHKDEREYEE-UHFFFAOYSA-N[6] |
| SMILES | CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42.Cl[6] |

Physicochemical Properties

The physicochemical properties of clozapine and its hydrochloride salt are crucial for its formulation, delivery, and pharmacokinetic profile.

| Property | Value | Source |
|------------------|--|--------|
| Molecular Weight | 363.3 g/mol | [6] |
| Melting Point | 183-184 °C | [4] |
| Solubility | Slightly soluble in water. Soluble to 100 mM in DMSO and to 50 mM in 2eq.HCl with gentle warming.[7] pH-dependent solubility ranges from 94.3 mg/mL at pH 1 to 2.37 mg/mL at pH 9.[8] | |
| pKa | 3.3, 6.8 (weak acid) | [8] |
| LogP | 3.23.[4] Varies with pH: 0.45 in water, 1.37 at pH 5, 2.65 at pH 7.[8] | |

Pharmacological Properties

Clozapine's therapeutic efficacy is attributed to its complex interaction with multiple neurotransmitter systems.

Mechanism of Action

The precise mechanism of action of clozapine is not fully understood.^[3] However, its therapeutic effects in schizophrenia are thought to be mediated through antagonism of the dopamine type 2 (D2) and serotonin type 2A (5-HT2A) receptors.^{[3][9]} Unlike typical antipsychotics, clozapine has a relatively weak affinity for D2 receptors, which is believed to contribute to its lower risk of extrapyramidal symptoms.^{[9][10]} Its high 5-HT2A/D2 binding ratio is a key characteristic of atypical antipsychotics.^[11]

Clozapine also acts as an antagonist at adrenergic, cholinergic, histaminergic, and other dopaminergic and serotonergic receptors.^[3] This multi-receptor activity contributes to both its therapeutic effects and its side effect profile, such as sedation (histamine H1 antagonism), orthostatic hypotension (alpha-1 adrenergic antagonism), and anticholinergic effects (muscarinic receptor antagonism).^{[3][9]} Recent studies also suggest that clozapine acts as a potent and selective agonist at the muscarinic M4 receptor.^{[5][12]}

Receptor Binding Profile

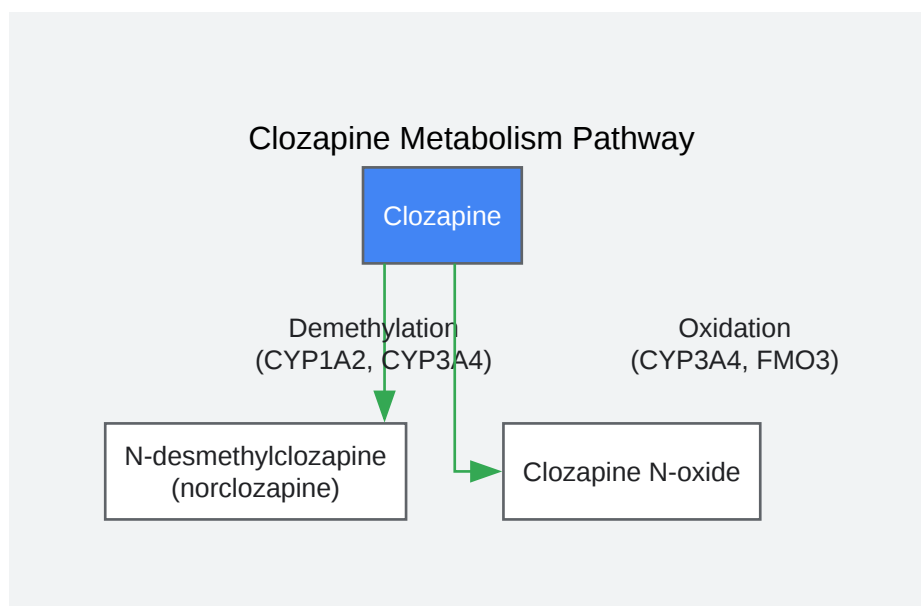
Clozapine exhibits a broad receptor binding profile with varying affinities. The table below summarizes its binding affinities (K_i) for several key receptors.

| Receptor | Ki (nM) |
|------------------|------------|
| Histamine H1 | 1.1[3][13] |
| Adrenergic α1A | 1.6[3][13] |
| Serotonin 5-HT6 | 4[3][13] |
| Serotonin 5-HT2A | 5.4[3][13] |
| Muscarinic M1 | 6.2[3][13] |
| Serotonin 5-HT7 | 6.3[3][13] |
| Serotonin 5-HT2C | 9.4[3] |
| Dopamine D4 | 24[3] |
| Adrenergic α2A | 90[3] |
| Serotonin 5-HT3 | 95[3] |
| Serotonin 5-HT1A | 120[3] |
| Dopamine D2 | 160[3][10] |
| Dopamine D1 | 270[3] |
| Dopamine D3 | 555[3] |

Metabolism

Clozapine is extensively metabolized in the liver before excretion, with only trace amounts of the unchanged drug found in urine and feces.[3] The primary metabolic pathways are demethylation to N-desmethyloclozapine (norclozapine) and oxidation to clozapine N-oxide.[14][15]

Several cytochrome P450 (CYP) isozymes are involved in its metabolism, with CYP1A2 and CYP3A4 being the major contributors.[14][15] CYP2D6 plays a minor role.[14] Norclozapine, the desmethyl metabolite, has limited pharmacological activity, while the hydroxylated and N-oxide derivatives are considered inactive.[3][14]



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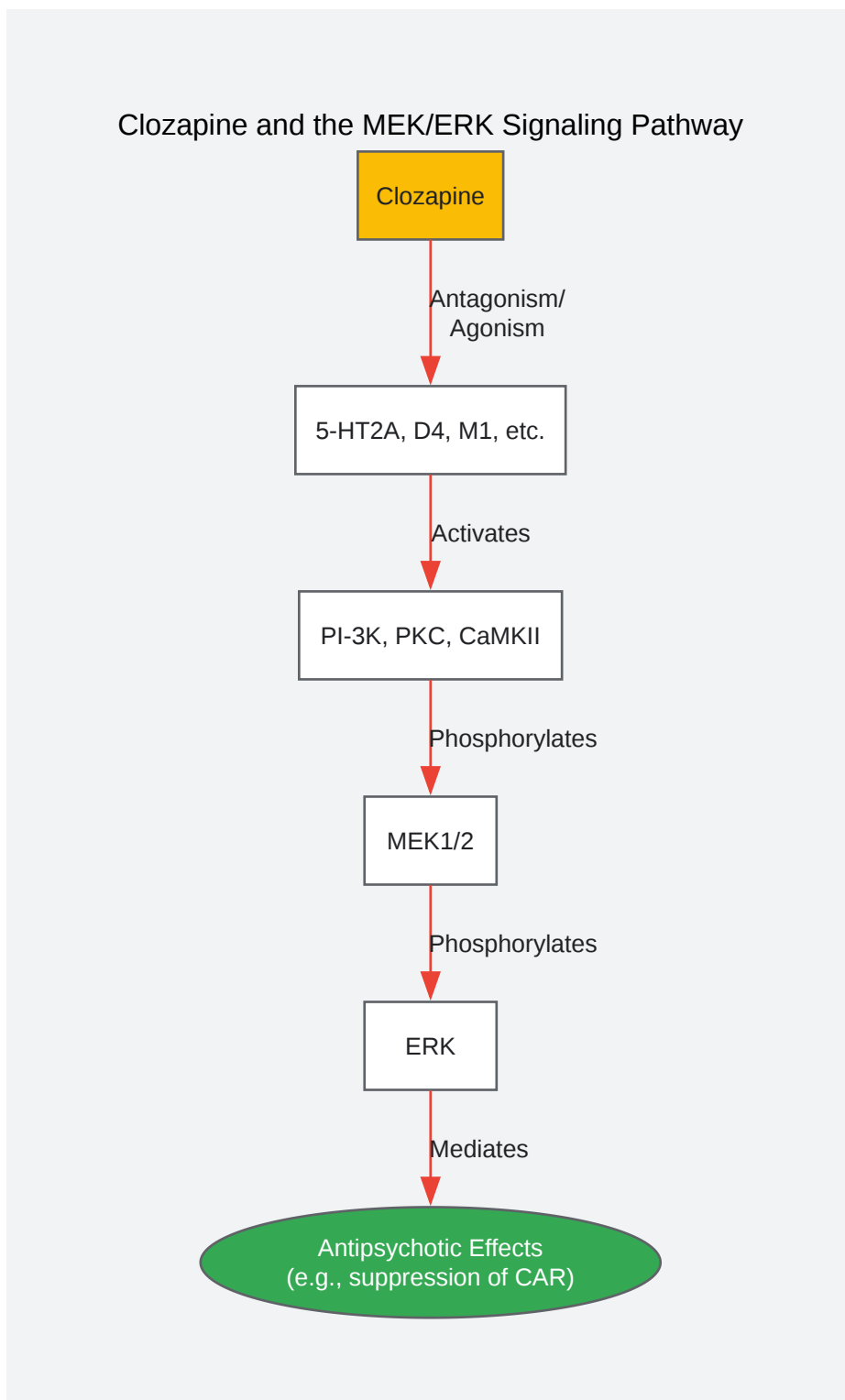
Clozapine's main metabolic pathways.

Signaling Pathways

Clozapine modulates several intracellular signaling pathways, which are believed to be integral to its therapeutic effects.

MEK/ERK MAPK Pathway

Clozapine has been shown to selectively activate the Mitogen-activated protein kinase (MAPK) signaling pathway, specifically the MEK/ERK cascade.^[16] This activation is linked to its antipsychotic actions.^[16] Studies have demonstrated that clozapine administration increases the phosphorylation of MEK1/2 and its downstream substrate ERK in the prefrontal cortex.^[16]^[17] This effect appears to be mediated, at least in part, through its interaction with 5-HT_{2A} receptors.^[16]



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Clozapine's influence on the MEK/ERK cascade.

Akt Signaling Pathway

Clozapine also influences the Akt signaling pathway. It has been observed to induce the activation of Akt signaling through a 5-HT_{2A} receptor-mediated event.^{[11][18]} This is an atypical action for a G protein-coupled receptor (GPCR) antagonist and suggests that clozapine may act as a functionally selective agonist at the 5-HT_{2A} receptor.^[18] The PI3K/Akt pathway is crucial for regulating glucose import, and clozapine's antagonism at various receptors can disturb this pathway, potentially contributing to metabolic side effects.^[19]

Experimental Protocols

Quantification of Clozapine in Pharmaceutical Dosage Forms (HPLC)

A common method for assaying clozapine in pharmaceutical products is High-Performance Liquid Chromatography (HPLC) as per the USP monograph.^[20]

- Objective: To determine the purity and concentration of clozapine in an Active Pharmaceutical Ingredient (API) or tablet formulation.
- Methodology:
 - Preparation of Solutions:
 - Diluent: A mixture of methanol and water (e.g., 80:20 v/v).
 - Standard Solution: A known concentration of USP clozapine reference standard (e.g., 0.1 mg/mL) is prepared by dissolving the standard in the diluent, often with the aid of sonication.
 - Sample Solution: A precisely weighed amount of the clozapine API or powdered tablets is dissolved in the diluent to achieve a target concentration similar to the standard solution.
 - Chromatographic System:
 - Column: A reverse-phase column, such as Purospher® STAR RP-8 end-capped, is typically used.

- Mobile Phase: An isocratic elution is performed with a suitable mobile phase, for example, a buffer (pH 3.0) with ammonium dihydrogen phosphate and acetonitrile (50:50 v/v).[8]
- Detector: UV detector set at an appropriate wavelength (e.g., 209 nm).[8]
- Analysis:
 - Equal volumes of the standard and sample solutions are injected into the chromatograph.
 - The peak areas for clozapine in the chromatograms are recorded.
 - The quantity of clozapine in the sample is calculated by comparing its peak area to that of the standard.[20]

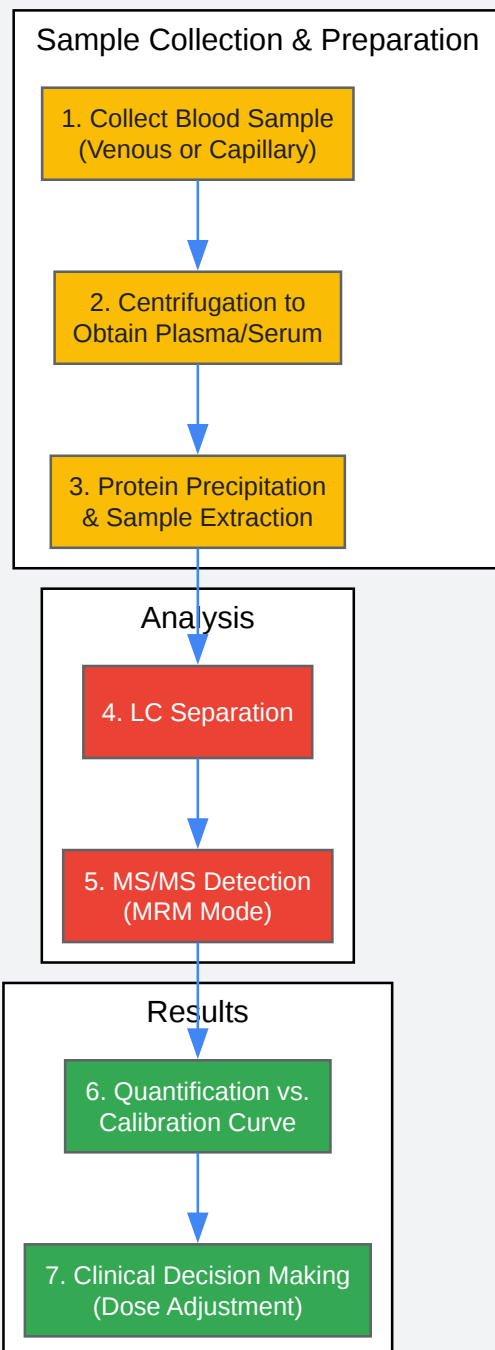
Therapeutic Drug Monitoring (TDM) of Clozapine in Blood (LC-MS/MS)

Therapeutic drug monitoring is essential for optimizing clozapine treatment and ensuring patient adherence.[21] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis.

- Objective: To accurately measure the concentration of clozapine and its major metabolite, norclozapine, in patient plasma or serum.
- Methodology:
 - Sample Collection: Venous or capillary blood samples are collected from patients on a stable dose, typically trough samples taken approximately 12 hours after the last dose.[22]
 - Sample Preparation:
 - Plasma or serum is separated from the blood sample via centrifugation.
 - A protein precipitation step is performed to remove interfering proteins.

- The sample is then subjected to solid-phase or liquid-liquid extraction to isolate clozapine and its metabolites. An internal standard is added for accurate quantification.
- LC-MS/MS Analysis:
 - The extracted sample is injected into a liquid chromatograph to separate clozapine, norclozapine, and the internal standard.
 - The separated compounds are then introduced into a tandem mass spectrometer.
 - The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for detecting and quantifying the specific parent-to-daughter ion transitions for each analyte.
- Data Analysis:
 - The concentrations of clozapine and norclozapine are determined by comparing the peak area ratios of the analytes to the internal standard against a calibration curve prepared with known concentrations. The therapeutic range is generally considered to be 350–650 ng/mL.[\[21\]](#)

Workflow for Clozapine Therapeutic Drug Monitoring (TDM)



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Experimental workflow for clozapine TDM.

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